molecular formula C27H24FN3O5 B11075156 Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11075156
M. Wt: 489.5 g/mol
InChI Key: QEQJJXGCJZJSGS-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a fluorobenzyl group, a phenylcarbamoyl group, and a dioxopyrrolidinyl group attached to a benzoate ester. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Carbamoylation: The fluorobenzyl intermediate is then reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.

    Cyclization: The phenylcarbamoyl derivative undergoes cyclization with a suitable dioxopyrrolidinyl precursor to form the core structure.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction with ethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the phenylcarbamoyl group can form hydrogen bonds with amino acid residues. The dioxopyrrolidinyl group may participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can be compared with similar compounds such as:

    Ethyl 4-fluorobenzoylacetate: This compound shares the fluorobenzyl group but lacks the complex dioxopyrrolidinyl and phenylcarbamoyl groups.

    Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl groups but different substituents on the aromatic ring.

    Dioxopyrrolidinyl compounds: Molecules containing the dioxopyrrolidinyl group but with different ester or amide functionalities.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H24FN3O5

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)methyl-(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C27H24FN3O5/c1-2-36-26(34)19-10-14-22(15-11-19)31-24(32)16-23(25(31)33)30(17-18-8-12-20(28)13-9-18)27(35)29-21-6-4-3-5-7-21/h3-15,23H,2,16-17H2,1H3,(H,29,35)

InChI Key

QEQJJXGCJZJSGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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